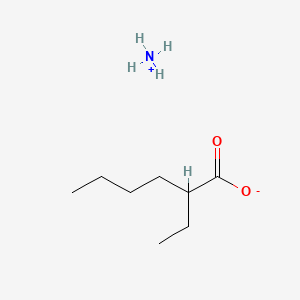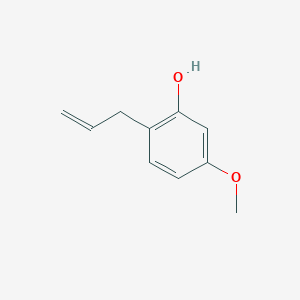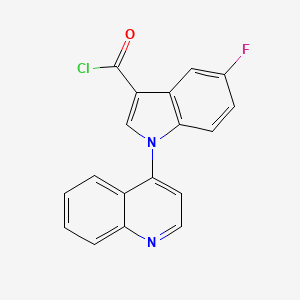
methyl(2-methyl-5-nitrophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-methyl-5-nitrophenyl)sulfane is an organic compound with the molecular formula C8H9NO2S It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with a sulfane group (-S-)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2-methyl-5-nitrophenyl)sulfane typically involves the reaction of 2-methyl-5-nitrophenyl halide with a thiol compound under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired sulfane compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfane group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The methyl group attached to the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Fe/HCl
Substitution: Br2/AlCl3, Cl2/AlCl3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated derivatives
科学研究应用
Methyl(2-methyl-5-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl(2-methyl-5-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfane group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes.
相似化合物的比较
Methyl(2-methyl-5-nitrophenyl)sulfane can be compared with other similar compounds such as:
Methyl(2-nitrophenyl)sulfane: This compound lacks the additional methyl group on the phenyl ring, which can affect its reactivity and applications.
Methyl(4-nitrophenyl)sulfane: The position of the nitro group on the phenyl ring is different, leading to variations in chemical behavior and biological activity.
Methyl(2-methyl-4-nitrophenyl)sulfane: Similar to this compound but with the nitro group in a different position, affecting its properties and uses.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
1-methyl-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 |
InChI 键 |
CDOOQTGPSZZLSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-chlorophenyl)butyl]-1H-imidazole-5-carboxylic acid](/img/structure/B8677328.png)
![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)










![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)
